molecular formula C10H21BClNO2 B13533352 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride

Cat. No.: B13533352
M. Wt: 233.54 g/mol
InChI Key: SPTQROLHUWJDJM-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C10H20BNO2·HCl. It is a boron-containing compound that has gained attention in various fields of scientific research due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutan-1-amine with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine hydrochloride lies in its cyclobutan-1-amine moiety, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C10H21BClNO2

Molecular Weight

233.54 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C10H20BNO2.ClH/c1-9(2)10(3,4)14-11(13-9)7-5-8(12)6-7;/h7-8H,5-6,12H2,1-4H3;1H

InChI Key

SPTQROLHUWJDJM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC(C2)N.Cl

Origin of Product

United States

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